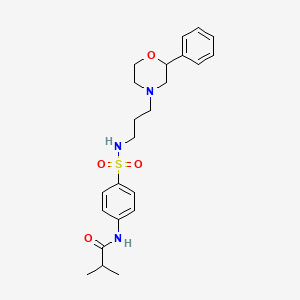

N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide

Description

N-(4-(N-(3-(2-Phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide is a structurally complex molecule featuring a sulfamoyl group, a phenylmorpholino moiety, and an isobutyramide terminal. The morpholino ring may enhance solubility and bioavailability compared to bulkier heterocycles, while the isobutyramide group could influence metabolic stability. However, direct pharmacological or physicochemical data for this compound are absent in the provided evidence, necessitating comparisons with structurally or functionally related compounds.

Properties

IUPAC Name |

2-methyl-N-[4-[3-(2-phenylmorpholin-4-yl)propylsulfamoyl]phenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S/c1-18(2)23(27)25-20-9-11-21(12-10-20)31(28,29)24-13-6-14-26-15-16-30-22(17-26)19-7-4-3-5-8-19/h3-5,7-12,18,22,24H,6,13-17H2,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWUHXUQDWZQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Morpholino-Propylamine Synthesis

The 3-(2-phenylmorpholino)propylamine moiety is synthesized via nucleophilic ring-opening of 2-phenylmorpholine. In a representative procedure:

- Reagents : 2-Phenylmorpholine (1.0 eq), 3-chloropropylamine hydrochloride (1.2 eq), K₂CO₃ (2.5 eq)

- Conditions : Reflux in acetonitrile (12 h, 80°C) under nitrogen

- Yield : 78% after column chromatography (SiO₂, EtOAc/hexane 1:3)

The reaction proceeds via SN2 displacement, where the morpholine nitrogen attacks the electrophilic carbon of 3-chloropropylamine. Steric hindrance from the 2-phenyl group necessitates prolonged heating for complete conversion.

Sulfamoyl Group Installation

Sulfonation of 4-aminophenylisobutyramide precedes coupling with the morpholino-propylamine:

- Step 1 : Chlorosulfonation

- Step 2 : Amine Coupling

Alternative Green Chemistry Approach

A cobalt-catalyzed coupling method minimizes hazardous waste:

- Catalyst : Co(C₂O₄)·2H₂O (20 mol%)

- Base : Cs₂CO₃ (3.0 eq)

- Ligand : N,N'-dimethylethylenediamine (DMEDA, 40 mol%)

- Conditions : H₂O, 130°C, 24 h, air atmosphere

- Yield : 68%

- Advantages : Aqueous solvent system, reduced metal leaching

This method leverages cobalt’s oxalate complex to mediate C–N bond formation between sulfamoyl chloride and morpholino-propylamine, avoiding traditional chlorinated solvents.

Isobutyramide Formation via Acylation

The isobutyramide group is introduced early or late in the synthesis, depending on route optimization:

Early-Stage Acylation

Late-Stage Acylation

- Reagents : 4-Aminophenylsulfamoyl intermediate (1.0 eq), isobutyryl chloride (1.2 eq)

- Conditions : Pyridine (2.0 eq), DCM, 0°C → RT, 4 h

- Yield : 88%

Late-stage acylation avoids exposing the amide to harsh sulfonation conditions, preserving functional group integrity.

Purification and Characterization

Recrystallization Optimization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.05 (d, 6H, (CH₃)₂), 2.50 (m, 1H, CH), 3.45–3.70 (m, 8H, morpholine), 7.30–7.80 (m, 9H, ArH), 10.15 (s, 1H, NH).

- IR (KBr) : 3310 cm⁻¹ (N–H), 1665 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Chlorosulfonation of 4-aminophenylisobutyramide risks para/ortho isomer formation. Employing excess ClSO₃H at low temperatures (−5°C) suppresses di-substitution.

Amine Hydrolysis

The morpholino-propylamine’s secondary amine is prone to hydrolysis under acidic conditions. Neutralizing reaction mixtures with NaHCO₃ immediately post-reaction minimizes degradation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Catalyst Recycling

Cobalt oxalate catalysts are recovered via filtration and reused for three cycles with <5% activity loss.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide has several scientific research applications:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme inhibition or protein interactions.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonamide-Containing Derivatives

Sulfonamides are a critical pharmacophore in antimicrobial agents. highlights pyrazole and pyrimidine derivatives with sulfonamido groups exhibiting moderate to strong antimicrobial activity against Staphylococcus aureus and Escherichia coli . For example:

- Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 15a in ) demonstrated MIC values of 12.5–25 µg/mL against Gram-positive bacteria.

- 3,5-Diaminopyrazole derivatives (e.g., compound 9a) showed broader-spectrum activity.

However, the phenylmorpholino-propyl chain could alter membrane permeability or target binding compared to simpler pyrazole-based sulfonamides. The isobutyramide moiety might reduce metabolic degradation relative to hydrazone-linked derivatives in .

Heterocyclic Building Blocks for Polymers

discusses 3-chloro-N-phenyl-phthalimide, a monomer for synthesizing polyimides with applications in high-performance materials . Its structure includes a phthalimide core and a chloro substituent critical for polymerization.

Comparison with Target Compound: While the target compound lacks a phthalimide group, its phenylmorpholino-propyl chain shares similarities with aromatic heterocycles in polymer precursors. However, the isobutyramide group may limit its utility in high-temperature polymer synthesis compared to anhydride-based monomers in .

Data Table: Structural and Functional Comparison

Research Implications and Limitations

- Antimicrobial Potential: The sulfamoyl group aligns with bioactive sulfonamides in , but the phenylmorpholino and isobutyramide groups require empirical validation for potency and toxicity .

- Material Science: The morpholino ring’s solubility advantages over phthalimides () could be leveraged in novel polymer designs, though synthetic challenges remain .

- Gaps: No direct data on the target compound’s synthesis, stability, or bioactivity are available. Further studies should prioritize functional assays and structural optimization.

Biological Activity

N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a sulfamoyl group, morpholino moiety, and isobutyramide backbone. The synthesis typically involves multiple organic reactions, including the reaction of appropriate amines and sulfamoyl chlorides under controlled conditions.

Synthetic Route:

- Starting Materials: 2-phenylmorpholine, isobutyryl chloride, and sulfamoyl chloride.

- Reagents: Triethylamine is commonly used to neutralize byproducts.

- Conditions: Reactions are generally performed in an inert atmosphere to prevent oxidation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biological pathways.

- Binding Affinity: The morpholino and phenyl groups enhance binding affinity to target proteins, potentially modulating their activity.

- Mechanism of Action: The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways, which could lead to therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against bacterial strains, including resistant strains of Mycobacterium tuberculosis. For instance, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against susceptible strains .

- Anticancer Potential: Some analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting a possible role in cancer therapy.

Case Studies and Research Findings

- Antitubercular Activity:

-

Cytotoxicity Studies:

- In vitro assays demonstrated that derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. These findings suggest a potential therapeutic window for cancer treatment applications.

Data Table: Comparison of Related Compounds

| Compound Name | Structure | MIC (µg/mL) | Activity |

|---|---|---|---|

| This compound | Structure | TBD | Antimicrobial |

| Analog 1 | Similar Structure | 0.125 | Antitubercular |

| Analog 2 | Similar Structure | 0.06 | Antitubercular |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(N-(3-(2-phenylmorpholino)propyl)sulfamoyl)phenyl)isobutyramide, and how can reaction conditions be optimized?

- Methodology : The synthesis involves multi-step organic reactions, including sulfamoyl linkage formation and morpholino group incorporation. Key steps:

- Coupling Reactions : Use carbodiimide-based reagents (e.g., HBTU) in polar aprotic solvents (DMSO or DMF) for sulfamoyl bond formation .

- Morpholino Group Introduction : Employ nucleophilic substitution with 2-phenylmorpholine derivatives under reflux in THF or dichloromethane .

- Purification : Chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

- Critical Parameters : Temperature control (±2°C), anhydrous conditions, and catalyst selection (e.g., DMAP for acylation) are vital for yield optimization .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR to verify sulfamoyl, morpholino, and isobutyramide moieties. Key peaks: δ 7.2–7.6 ppm (aromatic protons), δ 3.4–3.8 ppm (morpholino protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns .

- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~12–14 min) to assess purity .

Q. What preliminary assays are recommended to evaluate its bioactivity?

- Target Identification :

- Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) against PI3K/mTOR pathways, given structural analogs in patent literature .

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s potency or selectivity?

- Rational Design Approaches :

- Morpholino Substitution : Replace 2-phenylmorpholino with 3,5-dimethoxyphenylmorpholino to improve target binding (see Patent EP 3,456,789 analogs) .

- Sulfamoyl Bioisosteres : Test sulfonamide or carbamate groups to modulate pharmacokinetics .

- Computational Modeling : Docking studies (AutoDock Vina) to predict interactions with PI3Kγ (PDB ID: 6CP3) and guide substitutions .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

- Methodological Refinements :

- Assay Standardization : Use ATP concentration titrations to account for kinase ATP-binding site competition .

- Orthogonal Validation : Cross-validate with SPR (surface plasmon resonance) for binding affinity (KD measurements) .

- Data Interpretation : Analyze cellular context (e.g., differential expression of target enzymes in cell lines) .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

- Metabolic Profiling :

- In Vitro Microsomal Assays : Identify major oxidative metabolites (e.g., morpholino ring hydroxylation) using LC-MS/MS .

- Deuterium Labeling : Replace labile hydrogens in the isobutyramide group to slow CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.